molecular formula C18H21ClN2S B8464774 N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea CAS No. 60376-92-3

N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea

Cat. No.: B8464774
CAS No.: 60376-92-3
M. Wt: 332.9 g/mol
InChI Key: VLPJUFZZXQIIKJ-UHFFFAOYSA-N
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Description

N-Butan-2-yl-N-[(4-chlorophenyl)methyl]-N'-phenylthiourea is a useful research compound. Its molecular formula is C18H21ClN2S and its molecular weight is 332.9 g/mol. The purity is usually 95%.
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Properties

CAS No.

60376-92-3

Molecular Formula

C18H21ClN2S

Molecular Weight

332.9 g/mol

IUPAC Name

1-butan-2-yl-1-[(4-chlorophenyl)methyl]-3-phenylthiourea

InChI

InChI=1S/C18H21ClN2S/c1-3-14(2)21(13-15-9-11-16(19)12-10-15)18(22)20-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,22)

InChI Key

VLPJUFZZXQIIKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N(CC1=CC=C(C=C1)Cl)C(=S)NC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

19 g of aniline were dissolved in 300 ml of toluene. To the resulting solution, a solution of 28 g of N-(4-chlorobenzyl)-N-sec.-butyl-thiocarbamoyl chloride in 70 ml of toluene was added dropwise, under cooling and stirring. After the dropwise addition, the temperature of the solution was gradually raised, and then the solution was stirred at a temperature of 70°-80° C. for about 5 hours. The solution was cooled to precipitate aniline hydrochloride, which was then separated by filtration. The toluene layer was washed with 100 ml of cold water and dried with anhydrous sodium sulfate. Then, the toluene was distilled off. The residue was subjected to recrystallization from a mixture of hexane and ethyl alcohol, whereby 23 g of N-(4-chlorobenzyl)-N-sec.-butyl-N'-phenylthiourea were obtained. Yield: 70%. Melting point: 134°-134.5° C.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
N-(4-chlorobenzyl)-N-sec.-butyl-thiocarbamoyl chloride
Quantity
28 g
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

20 g of N-(4-chlorobenzyl)-N-sec.-butylamine were dissolved in 500 ml of ether. To the resulting solution, a solution of 14 g of phenyl isothiocyanate in 50 ml of ether was added dropwise, under cooling and stirring. After the dropwise addition, the temperature of the solution was gradually raised, and the solution was then stirred at room temperature for about 10 hours. The crystals which had been formed were separated by filtration. After recrystallization with a solvent mixture of hexane and ethyl alcohol, 30 g of N-(4-chlorobenzyl)-N-sec.-butyl-N'-phenylthiourea were obtained. Yield: 91%. Melting point: 134°-134.5° C.
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

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